molecular formula C15H11NO4S B282323 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B282323
M. Wt: 301.3 g/mol
InChI Key: CZIVNLLSQDOXDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as resveratrol analog THP and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. It has also been found to activate certain genes that are responsible for cell survival and DNA repair.
Biochemical and Physiological Effects:
Studies have shown that 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory and antioxidant properties, which can help reduce oxidative stress and inflammation in the body. Additionally, it has been found to improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its potential applications in various fields such as cancer research, cardiovascular diseases, and diabetes. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the major limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

For research include investigating its potential applications, mechanism of action, and safety in humans.

Synthesis Methods

The synthesis of 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been achieved using various methods. One of the most common methods is the reaction of 2-thiophenecarboxylic acid with resorcinol in the presence of POCl3 and DMF. The resulting product is then subjected to a cyclization reaction with 2-aminoacetophenone in the presence of sodium hydroxide to obtain 3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one.

Scientific Research Applications

3-hydroxy-5-(4-hydroxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential applications in various fields. One of the major applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cardiovascular diseases, neurodegenerative diseases, and diabetes.

properties

Molecular Formula

C15H11NO4S

Molecular Weight

301.3 g/mol

IUPAC Name

4-hydroxy-2-(4-hydroxyphenyl)-3-(thiophene-2-carbonyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C15H11NO4S/c17-9-5-3-8(4-6-9)12-11(14(19)15(20)16-12)13(18)10-2-1-7-21-10/h1-7,12,17,19H,(H,16,20)

InChI Key

CZIVNLLSQDOXDK-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O

Canonical SMILES

C1=CSC(=C1)C(=O)C2=C(C(=O)NC2C3=CC=C(C=C3)O)O

Origin of Product

United States

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